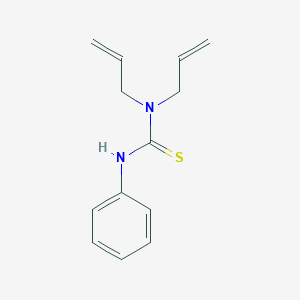
N-(4-chloro-3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)benzamide, also known as CNB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CNB has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-nitrophenyl)benzamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. N-(4-chloro-3-nitrophenyl)benzamide has been found to inhibit the activity of tubulin, a protein involved in the formation of microtubules, which are essential for cell division. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to inhibit the activity of various kinases, which are involved in the signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research. N-(4-chloro-3-nitrophenyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-3-nitrophenyl)benzamide has several advantages for lab experiments, including its high purity and yield, making it a reliable compound for research purposes. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit potent activity against various cancer cell lines, making it a useful tool for the development of new anticancer drugs. However, N-(4-chloro-3-nitrophenyl)benzamide also has some limitations, including its potential toxicity and limited solubility, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the research of N-(4-chloro-3-nitrophenyl)benzamide. One area of research involves the development of new anticancer drugs based on the structure and activity of N-(4-chloro-3-nitrophenyl)benzamide. Additionally, further research is needed to determine the potential applications of N-(4-chloro-3-nitrophenyl)benzamide in the treatment of various inflammatory and oxidative stress-related diseases. Furthermore, the development of new synthesis methods and modifications of the N-(4-chloro-3-nitrophenyl)benzamide structure may lead to the discovery of new and more potent compounds with enhanced activity and efficacy.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-nitrophenyl)benzamide involves the reaction of 4-chloro-3-nitroaniline with benzoyl chloride in the presence of a base catalyst. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(4-chloro-3-nitrophenyl)benzamide as a yellow crystalline solid. The synthesis of N-(4-chloro-3-nitrophenyl)benzamide has been optimized to yield high purity and yield, making it a reliable compound for research purposes.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research involves the development of new drugs and therapies for the treatment of various diseases. N-(4-chloro-3-nitrophenyl)benzamide has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, N-(4-chloro-3-nitrophenyl)benzamide has also been found to exhibit antifungal, antibacterial, and antiviral properties, making it a versatile compound for the development of new drugs.
Propriétés
Numéro CAS |
63565-15-1 |
|---|---|
Nom du produit |
N-(4-chloro-3-nitrophenyl)benzamide |
Formule moléculaire |
C13H9ClN2O3 |
Poids moléculaire |
276.67 g/mol |
Nom IUPAC |
N-(4-chloro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
Clé InChI |
FZDNNZQRJIMJLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
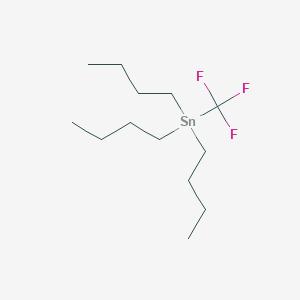
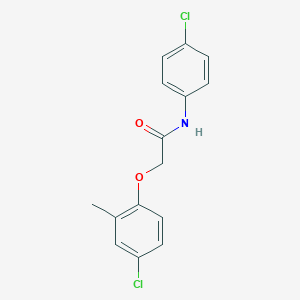
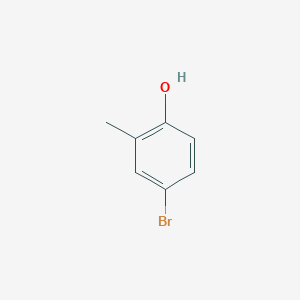
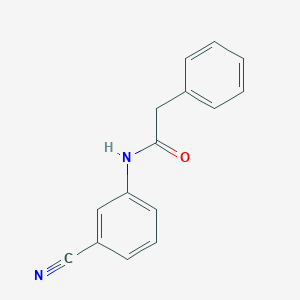

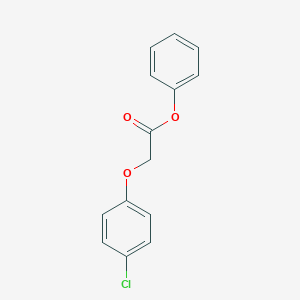
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)



